molecular formula C9H13N3O2 B13025147 Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

Cat. No.: B13025147
M. Wt: 195.22 g/mol
InChI Key: YJBCGANLQKNGAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate is a bicyclic heterocyclic compound featuring a pyrrolo-triazole core linked to a methyl propanoate ester.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate

InChI

InChI=1S/C9H13N3O2/c1-14-9(13)5-4-8-11-10-7-3-2-6-12(7)8/h2-6H2,1H3

InChI Key

YJBCGANLQKNGAH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=NN=C2N1CCC2

Origin of Product

United States

Preparation Methods

The synthesis of Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate typically involves multiple steps, including etherification, hydrazonation, cyclization, and reduction. For instance, one synthetic route involves the following steps :

    Etherification: The initial step involves the etherification of a suitable precursor.

    Hydrazonation: This step involves the addition of hydrazine to form an intermediate hydrazone.

    Cyclization: The intermediate undergoes cyclization to form the triazole ring.

    Reduction: Finally, the compound is reduced to yield the desired product.

Chemical Reactions Analysis

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis, a form of programmed cell death . The compound binds to the allosteric pocket of RIPK1, thereby inhibiting its activity and mitigating necroptosis-related inflammatory diseases, neurodegenerative diseases, and cancers.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents attached to the pyrrolo-triazole core, influencing physicochemical properties and applications:

Compound Name Substituent/Functional Group Key Properties/Applications Reference
Methyl 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-3-carboxylate Direct carboxylate ester at C3 Synthesized via recrystallization; shorter chain than target compound
3-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)propanoic acid Propanoic acid (hydrolyzed ester) Discontinued; potential metabolite of target compound
2-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)ethanamine Ethylamine group ≥95% purity; used in drug discovery (e.g., as a building block)
{5H,6H,7H-pyrrolo[...]triazol-3-yl}methanol Hydroxymethyl group SMILES: C1CC2=NN=C(N2C1)CO; potential for further derivatization
4-(6,7-Dihydro-5H-pyrrolo[...]triazol-3-yl)aniline Aniline substituent Intermediate for formamide derivatives (e.g., compound 31, 66% yield)

Key Observations :

  • Ester vs. Acid : The methyl ester in the target compound likely offers superior lipophilicity compared to the carboxylic acid analog, which may influence pharmacokinetics (e.g., absorption) .
  • Amine Derivatives : Ethylamine-substituted analogs (e.g., ) are commercially available as hydrochloride salts, enhancing solubility and stability for biological testing .
  • Aryl Substituents : Bromophenyl derivatives (e.g., 3-(4-bromophenyl)-pyrrolo-triazole) highlight synthetic versatility for cross-coupling reactions .

Yield Comparisons :

  • Formamide derivative 31 achieved 66% yield , suggesting that electron-donating groups (e.g., methoxy) improve coupling efficiency compared to unsubstituted aryl analogs (36% yield in ).

Stability and Commercial Availability

  • Hydrochloride Salts : Amine derivatives (e.g., sc-333104) are sold as stable salts, emphasizing the importance of salt formation in commercial viability .

Biological Activity

Methyl 3-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)propanoate (CAS No. 1707370-09-9) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

  • Molecular Formula : C₉H₁₃N₃O₂
  • Molecular Weight : 195.22 g/mol
  • CAS Number : 1707370-09-9

The compound features a pyrrolo-triazole core which is significant for its biological activity. The structural characteristics allow for interactions with various biological targets.

Research indicates that derivatives of pyrrolo[2,1-c][1,2,4]triazole compounds exhibit significant activity as necroptosis inhibitors. Necroptosis is a form of programmed cell death implicated in various diseases, including neurodegenerative disorders and cancer.

Key Findings:

  • Inhibition of RIPK1 : this compound has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in necroptosis. Studies have demonstrated that compounds with similar structures can effectively bind to the allosteric pocket of RIPK1, leading to reduced necroptotic activity in cellular assays .
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects due to its ability to modulate signaling pathways involved in inflammation .

Structure-Activity Relationship (SAR)

The SAR studies of related compounds indicate that modifications in the pyrrolo-triazole structure can significantly influence biological activity. For instance:

  • Substitutions at the 7′ position : Compounds with fluorine substitutions at this position have shown enhanced binding affinity and improved potency against necroptosis in murine models .
  • Terminal Phenyl Ring Modifications : Variations in this region have been linked to increased efficacy against specific cell types .

Study 1: Anti-Necroptotic Activity

A study evaluated the anti-necroptotic effects of several pyrrolo-triazole derivatives in human I2.1 cells and murine Hepa1-6 cells. This compound exhibited significant recovery rates from TNF-induced necroptosis at low concentrations (10 nM), indicating its potential as a therapeutic agent for diseases characterized by necroptosis .

Study 2: Pharmacokinetics

Another investigation focused on the pharmacokinetic properties of this compound. It was found that while it exhibits potent biological activity in vitro, its oral bioavailability remains low. This highlights the need for further optimization to enhance its therapeutic applicability .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
RIPK1 InhibitionPotent inhibition leading to reduced necroptosis
Anti-inflammatory EffectsModulation of inflammatory pathways
Cellular Recovery RatesSignificant recovery observed at low dosages
PharmacokineticsLow oral bioavailability

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.